[(1R,2R)-2-Methylcyclohexyl]methanol
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Overview
Description
[(1R,2R)-2-Methylcyclohexyl]methanol is an organic compound with the molecular formula C8H16O It is a chiral alcohol, meaning it has a specific three-dimensional arrangement that makes it non-superimposable on its mirror image
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [(1R,2R)-2-Methylcyclohexyl]methanol typically involves the reduction of the corresponding ketone, [(1R,2R)-2-Methylcyclohexanone], using a reducing agent such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4). The reaction is usually carried out in an inert solvent like tetrahydrofuran (THF) or diethyl ether at low temperatures to ensure high selectivity and yield.
Industrial Production Methods
On an industrial scale, the production of this compound may involve catalytic hydrogenation of the ketone using a metal catalyst such as palladium on carbon (Pd/C) under high pressure and temperature conditions. This method is preferred for large-scale production due to its efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
[(1R,2R)-2-Methylcyclohexyl]methanol undergoes various chemical reactions, including:
Oxidation: The alcohol can be oxidized to the corresponding ketone using oxidizing agents like chromium trioxide (CrO3) or pyridinium chlorochromate (PCC).
Reduction: Further reduction can convert the alcohol to the corresponding alkane using strong reducing agents.
Substitution: The hydroxyl group can be substituted with other functional groups using reagents like thionyl chloride (SOCl2) to form the corresponding chloride.
Common Reagents and Conditions
Oxidation: Chromium trioxide (CrO3) in acetic acid or PCC in dichloromethane (DCM).
Reduction: Lithium aluminum hydride (LiAlH4) in dry ether.
Substitution: Thionyl chloride (SOCl2) in the presence of a base like pyridine.
Major Products
Oxidation: [(1R,2R)-2-Methylcyclohexanone]
Reduction: [(1R,2R)-2-Methylcyclohexane]
Substitution: [(1R,2R)-2-Methylcyclohexyl]chloride
Scientific Research Applications
[(1R,2R)-2-Methylcyclohexyl]methanol has several applications in scientific research:
Chemistry: Used as a chiral building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a bioactive compound in various biological assays.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the production of fragrances and flavors due to its pleasant odor.
Mechanism of Action
The mechanism by which [(1R,2R)-2-Methylcyclohexyl]methanol exerts its effects depends on its interaction with specific molecular targets. For instance, in biological systems, it may interact with enzymes or receptors, altering their activity and leading to various physiological effects. The exact pathways involved can vary depending on the specific application and context.
Comparison with Similar Compounds
[(1R,2R)-2-Methylcyclohexyl]methanol can be compared with other similar compounds such as:
[(1R,2R)-2-Methylcyclohexanone]: The ketone form, which is a precursor in the synthesis of the alcohol.
[(1R,2R)-2-Methylcyclohexane]: The fully reduced form, which lacks the hydroxyl group.
[(1R,2R)-2-Methylcyclohexyl]chloride: The chloride derivative, which has different reactivity and applications.
The uniqueness of this compound lies in its chiral nature and the presence of the hydroxyl group, which makes it a versatile intermediate in organic synthesis and a valuable compound in various research fields.
Properties
CAS No. |
3937-46-0 |
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Molecular Formula |
C8H16O |
Molecular Weight |
128.21 g/mol |
IUPAC Name |
[(1R,2R)-2-methylcyclohexyl]methanol |
InChI |
InChI=1S/C8H16O/c1-7-4-2-3-5-8(7)6-9/h7-9H,2-6H2,1H3/t7-,8+/m1/s1 |
InChI Key |
NIDINIHOPRFWFJ-SFYZADRCSA-N |
Isomeric SMILES |
C[C@@H]1CCCC[C@H]1CO |
Canonical SMILES |
CC1CCCCC1CO |
Origin of Product |
United States |
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